molecular formula C15H23Na2O3P B15177913 Sodium (4-nonylphenyl) phosphonate CAS No. 83949-25-1

Sodium (4-nonylphenyl) phosphonate

Cat. No.: B15177913
CAS No.: 83949-25-1
M. Wt: 328.29 g/mol
InChI Key: CIMFXUNKOJVRNC-UHFFFAOYSA-L
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Description

Sodium (4-nonylphenyl) phosphonate (B1237965) is an organic salt belonging to the vast and diverse family of organophosphorus compounds. Its structure, featuring a phosphorus atom bonded to a 4-nonylphenyl group, an oxygen atom, and two other oxygen atoms (one of which is bonded to a sodium ion), places it squarely within the phosphonate class of molecules.

Organophosphorus chemistry is a major branch of chemistry that studies compounds containing carbon-phosphorus bonds. These compounds are classified based on the oxidation state of phosphorus and the nature of the groups attached to it. Phosphonates are organophosphorus compounds characterized by the presence of a C-P(=O)(OR)₂ or C-P(=O)(OH)₂ functional group. google.com The sodium salt form, as in sodium (4-nonylphenyl) phosphonate, arises from the deprotonation of the corresponding phosphonic acid.

Alkylaryl phosphonates, such as this compound, represent a subclass that incorporates both an aliphatic (alkyl) and an aromatic (aryl) moiety. The nonyl group is a nine-carbon alkyl chain, and the phenyl group is the aromatic ring. This combination of structural features can impart unique solubility and reactivity properties to the molecule.

The academic significance of alkylaryl phosphonates stems from their diverse potential applications, which are explored in various research domains. These compounds have been investigated for their roles as surfactants, ligands in catalysis, and as building blocks for more complex molecules. The presence of both hydrophobic (nonylphenyl) and hydrophilic (phosphonate) components suggests potential for surface activity.

However, significant research gaps remain in the comprehensive understanding of this class of compounds. While the synthesis and properties of many phosphonates are well-documented, specific structure-property relationships for individual alkylaryl phosphonates are often not extensively studied. There is a need for more detailed investigations into the self-assembly properties, coordination chemistry, and biological activities of specific compounds like this compound to fully realize their potential.

Academic inquiry into this compound, while not as extensive as for some other organophosphorus compounds, has been centered on a few key areas. Research efforts have primarily focused on its synthesis and characterization. The development of efficient synthetic routes to produce high-purity this compound is a fundamental area of investigation. This is often followed by detailed characterization using various spectroscopic and analytical techniques to confirm its structure and purity.

Another area of academic interest is the exploration of its potential applications. Based on the known properties of similar long-chain alkylaryl phosphonates, research could be directed towards its use as a specialty surfactant or as a corrosion inhibitor. The phosphonate group is known to have a strong affinity for metal surfaces, making it a candidate for surface modification and protection applications.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 83949-25-1
Molecular Formula C₁₅H₂₄NaO₃P
Appearance White to off-white solid
Solubility Soluble in water and polar organic solvents

Table 2: Representative Spectroscopic Data for an Alkylaryl Phosphonate

Spectroscopic TechniqueCharacteristic Peaks/Signals
¹H NMR Signals corresponding to the aromatic protons of the phenyl ring, the aliphatic protons of the nonyl chain, and potentially a broad signal for the P-OH proton if in the acid form.
¹³C NMR Resonances for the carbons of the aromatic ring and the aliphatic nonyl chain. The carbon attached to the phosphorus atom would show a characteristic coupling (J-coupling).
³¹P NMR A single resonance in the phosphonate region, providing direct evidence for the phosphorus environment.
FT-IR Characteristic absorption bands for P=O stretching, P-O-C stretching, C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic ring.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

83949-25-1

Molecular Formula

C15H23Na2O3P

Molecular Weight

328.29 g/mol

IUPAC Name

disodium;(4-nonylphenyl)-dioxido-oxo-λ5-phosphane

InChI

InChI=1S/C15H25O3P.2Na/c1-2-3-4-5-6-7-8-9-14-10-12-15(13-11-14)19(16,17)18;;/h10-13H,2-9H2,1H3,(H2,16,17,18);;/q;2*+1/p-2

InChI Key

CIMFXUNKOJVRNC-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)P(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

Synthesis and Derivatization Methodologies for 4 Nonylphenyl Phosphonate Compounds

Advanced Synthetic Routes to (4-nonylphenyl) Phosphonate (B1237965) Derivatives

Modern organic synthesis offers several powerful methods for the formation of the carbon-phosphorus (C-P) bond in arylphosphonates like sodium (4-nonylphenyl) phosphonate. These routes provide high yields, good functional group tolerance, and opportunities for creating diverse derivatives.

Palladium-catalyzed cross-coupling reactions are a cornerstone for constructing C(sp²)–P bonds, representing a significant advancement over traditional methods. acs.org The Hirao reaction, a key development in this area, initially demonstrated the coupling of aryl halides with H-phosphonate diesters. acs.orgresearchgate.net This methodology has since been expanded and refined, becoming a highly attractive strategy for synthesizing arylphosphonates. acs.org

These reactions typically involve the coupling of an aryl halide (e.g., 4-nonylphenyl iodide or bromide) or an aryl sulfonate (e.g., 4-nonylphenyl tosylate or mesylate) with a dialkyl phosphonate, such as diethyl phosphonate. d-nb.inforesearchgate.net The choice of palladium source, ligands, and reaction conditions is critical to the efficiency and selectivity of the transformation. researchgate.net For instance, catalysts like palladium(II) acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are frequently used, often in combination with specialized phosphine (B1218219) ligands that promote the catalytic cycle. researchgate.netorganic-chemistry.org The use of aryl sulfonates, such as mesylates and tosylates, is particularly advantageous as they can be readily prepared from phenols and may offer different reactivity profiles compared to aryl halides. acs.orgresearchgate.net Microwave-assisted protocols have also been developed to accelerate these coupling reactions, achieving quantitative yields in minutes. organic-chemistry.org

A deprotonative cross-coupling process (DCCP) has also been developed for the α-arylation of benzylic phosphonates, showcasing the versatility of palladium catalysis in forming C-P bonds and functionalizing phosphonate-containing molecules. nih.govnih.gov

Table 1: Examples of Palladium Catalysts and Ligands in Arylphosphonate Synthesis

Catalyst / PrecursorLigandReactant 1Reactant 2Reference
Pd(OAc)₂XantphosBenzyl halidesH-phosphonate diesters organic-chemistry.org
Pd(OAc)₂CataCXium ABenzyl diisopropyl phosphonateAryl bromides nih.govnih.gov
Pd(PPh₃)₄-Aryl/vinyl halidesH-phosphonate diesters organic-chemistry.org
Pd(0)-Phosphono allylic carbonateMethyl acetoacetate nih.gov

One-Pot Synthesis Strategies and Reaction Mechanism Elucidation via In-Situ Spectroscopy

One-pot syntheses, where multiple reaction steps are performed in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and time. An unprecedented one-pot, four-component reaction has been reported for the synthesis of coumarinyl phosphoramidates, demonstrating the power of this approach to create complex molecules through sequential C–C, C–O, C–N, and N–P bond formations. rsc.org While a specific one-pot synthesis for this compound is not detailed in the literature, such a strategy could conceivably be designed, for example, by combining the formation of a 4-nonylphenyl electrophile with a subsequent palladium-catalyzed phosphonation in a single vessel.

Understanding the intricate mechanisms of these reactions is crucial for their optimization and broader application. In-situ spectroscopic techniques are indispensable tools for this purpose, allowing for the real-time observation of a reaction in progress. youtube.com Techniques like Attenuated Total Reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy can monitor the concentration of reactants, products, and key intermediate species on the surface of a heterogeneous catalyst or in a homogeneous solution. youtube.com This provides invaluable insights into reaction kinetics, the identification of active catalytic sites, and the detection of transient intermediates that govern the reaction pathway. youtube.com The investigation of catalytic reaction mechanisms is often challenging due to the rapid transient changes and the complexity of the reactions, necessitating equipment with high time resolution and signal-to-noise ratios. youtube.com

The phosphonate group is a key functional motif in a wide array of materials, including bioactive compounds and agrochemicals. d-nb.info Phosphorylation, the process of introducing a phosphonate or phosphate (B84403) group onto a molecule, is a critical technique for integrating compounds like (4-nonylphenyl) phosphonate into functional materials. For example, the synthesis of phosphonofluoresceins, a class of fluorescent dyes, involves the condensation of a phosphonic acid precursor with resorcinols. nih.gov These molecules have unique spectral properties and have been used in live-cell imaging applications. nih.gov

The phosphonate group's distinct properties, such as its two acidic sites and persistent ionization at physiological pH, can enhance water solubility and provide handles for further functionalization. nih.gov Palladium-catalyzed reactions are also employed to create complex functional molecules, such as biarylmonophosphonates, which serve as precursors to phosphines used in catalysis. d-nb.info The ability to perform late-stage modifications on arylphosphonates is a powerful strategy for developing novel materials and pharmacologically relevant compounds. d-nb.inforesearchgate.net

Precursor Chemistry and Intermediate Species Analysis in Phosphonate Synthesis

The synthesis of this compound relies on the availability of suitable starting materials. The choice of precursors is dictated by the chosen synthetic route. For palladium-catalyzed cross-coupling reactions, the primary precursors would be a derivative of 4-nonylphenol (B119669) and a phosphorus-containing reagent. researchgate.net

Table 2: Potential Precursors for the Synthesis of (4-nonylphenyl) Phosphonate

Precursor TypeSpecific Example for (4-nonylphenyl) phosphonatePhosphorus SourceSynthetic RouteReference
Aryl Halide4-nonylphenyl iodide / 4-nonylphenyl bromideDialkyl phosphite (B83602) (e.g., Diethyl phosphonate)Palladium-catalyzed cross-coupling (Hirao Reaction) acs.orgorganic-chemistry.org
Aryl Sulfonate4-nonylphenyl mesylate / 4-nonylphenyl tosylateDialkyl phosphitePalladium-catalyzed cross-coupling acs.orgresearchgate.net
Phenol (B47542) Derivative4-nonylphenol-Conversion to Aryl Sulfonate followed by coupling researchgate.net
Aryl Diazonium Salt4-nonylphenyl diazonium saltTrialkyl phosphite- slideshare.net

The analysis of intermediate species is fundamental to understanding and controlling the reaction mechanism. In the classic Michaelis-Arbuzov reaction, a common method for forming phosphonates, a key intermediate is a phosphonium (B103445) salt formed from the reaction of a trialkyl phosphite with an alkyl halide. youtube.comyoutube.com In palladium-catalyzed cycles, intermediates can include oxidative addition complexes of the palladium(0) catalyst with the aryl halide/sulfonate, followed by reaction with the phosphite and reductive elimination to yield the final arylphosphonate product. researchgate.net The identification of these transient species often requires advanced techniques like in-situ spectroscopy or trapping experiments. youtube.comnih.gov

Structural Elucidation Techniques in Synthetic Characterization of Organophosphonates

The unambiguous confirmation of the structure of newly synthesized organophosphonates, such as this compound, requires a combination of modern spectroscopic techniques. researchgate.netyoutube.com Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is arguably the most powerful tool for structural elucidation in solution.

³¹P NMR : This technique is specific to phosphorus-containing compounds and is invaluable for characterizing phosphonates. mdpi.com The phosphorus-31 nucleus has 100% natural abundance, providing high sensitivity. mdpi.comjeol.com The chemical shift of the ³¹P signal provides information about the electronic environment of the phosphorus atom, and coupling to adjacent protons (¹H) or carbons (¹³C) can confirm connectivity. jeol.comlincoln.ac.nz For alkyl phosphonates, one-bond ¹³C-¹³P coupling constants can be large (>100 Hz). jeol.com

¹H and ¹³C NMR : These spectra are used to characterize the organic framework of the molecule, in this case, the 4-nonylphenyl group. youtube.com The chemical shifts, signal integrations, and coupling patterns provide detailed information about the arrangement of hydrogen and carbon atoms. youtube.com

2D NMR : Techniques like ¹H-³¹P Heteronuclear Multiple Bond Correlation (HMBC) can be used to definitively establish the connectivity between the phosphorus atom and the aryl ring by observing correlations between the phosphorus and protons over two or three bonds. jeol.com

Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns. nih.gov Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used for the analysis of organophosphorus compounds. nih.govmdpi.com High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. youtube.commdpi.com

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups within the molecule. youtube.com For a phosphonate, characteristic absorption bands corresponding to the P=O (strong) and P-O-C bonds would be expected.

Table 3: Summary of Spectroscopic Techniques for Characterization

TechniqueInformation ProvidedApplication to (4-nonylphenyl) phosphonateReference
³¹P NMR Phosphorus chemical environment, P-C/P-H couplingConfirms phosphonate group, observes chemical shift and coupling mdpi.comjeol.comlincoln.ac.nz
¹H NMR Proton environment, connectivity, and countCharacterizes the nonyl group and the phenyl ring protons youtube.comyoutube.com
¹³C NMR Carbon skeleton, number of unique carbonsCharacterizes the nonyl group and the phenyl ring carbons youtube.comjeol.com
Mass Spectrometry Molecular weight, elemental formula (HRMS), fragmentationDetermines molecular mass and confirms elemental composition nih.govoup.com
IR Spectroscopy Presence of functional groupsIdentifies characteristic P=O and P-O-C stretches youtube.com

Environmental Fate and Degradation Pathways of 4 Nonylphenyl Phosphonate

Abiotic Transformation Processes of Phosphonates

Abiotic degradation pathways for phosphonates primarily involve photolytic and chemical oxidative processes. These transformations are crucial in determining the ultimate fate of these compounds in the environment.

Photolytic Degradation Mechanisms of the P-C Bond

The carbon-phosphorus (C-P) bond, a defining feature of phosphonates, is notably resistant to photolysis. msu.ru However, studies on various organophosphorus compounds reveal that photodegradation can occur, often influenced by environmental conditions. nih.govresearchgate.net The process typically follows pseudo-first-order kinetics. researchgate.net

Photocatalysts, such as titanium dioxide (TiO2), have demonstrated effectiveness in degrading organophosphorus pesticides under UV irradiation. mdpi.comresearchgate.net The mechanism involves the generation of highly reactive oxygen species that attack the pollutant molecules. nih.gov The efficiency of photocatalytic degradation is influenced by factors like the surface area and pore volume of the catalyst. rsc.org

Chemical Oxidation Pathways, including Advanced Oxidation Processes (e.g., Ferrate(VI) Treatment)

Chemical oxidation, particularly through advanced oxidation processes (AOPs), offers a potent method for the degradation of persistent organic pollutants like organophosphonates. nih.govresearchgate.netresearchgate.net AOPs generate highly reactive species, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (•SO4−), which can effectively break down complex organic molecules into simpler, less toxic compounds. nih.govresearchgate.netmdpi.com

Various AOPs have been investigated for the removal of organophosphorus compounds, including:

Fenton and Photo-Fenton Reactions: These processes utilize Fenton's reagent (a mixture of iron salts and hydrogen peroxide) to produce hydroxyl radicals. The photo-Fenton process enhances this reaction with UV light and has proven to be a highly effective and economical treatment method, especially under acidic conditions. researchgate.net

Ozonation: Ozone (O3) can directly oxidize pollutants or decompose in water to form hydroxyl radicals, which then attack the organic molecules. gnest.org

Photocatalysis: As mentioned earlier, semiconductor photocatalysts like TiO2 can generate reactive oxygen species under UV light to degrade pollutants. gnest.org

Electrochemical Oxidation: This method uses an electric field to induce the degradation of organic compounds. nih.gov

The effectiveness of these oxidation processes is influenced by several parameters, including initial pH, the concentration of the oxidizing agent, and the presence of catalysts. researchgate.net For instance, the degradation rate of some organophosphorus compounds using AOPs was found to follow first-order kinetics. researchgate.net

Biotic Transformation and Biodegradation Dynamics

Microorganisms play a crucial role in the breakdown of organophosphonates in the environment. msu.rumdpi.com The ability of bacteria to metabolize these compounds is a key factor in their natural attenuation. youtube.com

Microbial Degradation Mechanisms and Metabolic Pathways of Organophosphonates

Bacteria have evolved specific enzymatic pathways to cleave the stable C-P bond in phosphonates, allowing them to utilize these compounds as a source of phosphorus, and in some cases, carbon and nitrogen. msu.ruyoutube.comoup.com The most well-studied mechanism for the cleavage of the non-activated C-P bond is the C-P lyase pathway. msu.ru This pathway is encoded by a set of genes, typically in an operon (e.g., the phn operon in E. coli), and is induced under conditions of phosphorus starvation. msu.ru

The C-P lyase system is complex and involves multiple protein components responsible for the transport of the phosphonate (B1237965) into the cell and the subsequent enzymatic cleavage of the C-P bond. msu.ru The process ultimately converts the phosphonate into a phosphate (B84403) that the cell can assimilate. nih.gov

Besides the C-P lyase pathway, other enzymatic strategies exist for the degradation of phosphonates with activated C-P bonds, such as those found in aminophosphonates. msu.ru These pathways often involve initial enzymatic modifications of the molecule to make the C-P bond more susceptible to cleavage. nih.gov For example, some bacteria can utilize aminophosphonates as a sole nitrogen source. youtube.com

Several bacterial genera, including Pseudomonas, Arthrobacter, Enterobacter, Bacillus, and Klebsiella, have been identified as being capable of degrading various organophosphorus compounds. nih.govsjtu.edu.cn

Factors Influencing Biodegradation Rates (e.g., pH, Temperature, Nutrient Availability, Chemical Structure)

The rate of microbial degradation of organophosphonates is influenced by a variety of environmental and chemical factors.

FactorInfluence on Biodegradation
pH Soil pH can affect the enzymatic activity and uptake of phosphonates by microorganisms. oup.com For some degradation processes, a neutral pH of around 7 is optimal. nih.gov
Temperature Microbial activity and, consequently, degradation rates generally increase with temperature up to an optimal point. nih.govnih.gov For instance, maximum degradation of an organophosphate was observed at 32°C. nih.gov However, low temperatures do not necessarily halt degradation but can decrease the rates of biochemical transformations. researchgate.net
Nutrient Availability The availability of other nutrients, particularly phosphorus, is a key regulator of phosphonate degradation. qub.ac.uk The C-P lyase pathway, for example, is typically induced under phosphate-limiting conditions. msu.ruqub.ac.uk The presence of an external carbon source can also impact the energy available for degradation processes. researchgate.net
Chemical Structure The chemical structure of the phosphonate itself has a major influence on its biodegradability. nih.gov The size of the molecule, the presence of specific functional groups, and the nature of the carbon skeleton all affect the ability of microbial enzymes to act on the compound. msu.ruyoutube.com

Characterization of Aerobic and Anaerobic Degradation Products

The degradation of organophosphonates by microorganisms leads to the formation of various intermediate and final products. Under both aerobic and anaerobic conditions, the ultimate fate of the phosphorus atom is typically its conversion to inorganic phosphate (orthophosphate), which can then be utilized by the cell. nih.gov

The carbon-containing portion of the molecule is broken down into smaller organic compounds. For example, in the degradation of phosphonoacetate, acetate (B1210297) is a resulting product. nih.gov The degradation of more complex organophosphonates will result in a corresponding series of organic intermediates.

Under anaerobic conditions, the metabolic processes of phosphate-accumulating organisms (PAOs) involve the consumption of volatile fatty acids (VFAs) and the generation of polyhydroxyalkanoates (PHAs) as an intermediate. researchgate.net The specific degradation products will depend on the particular organophosphonate and the metabolic capabilities of the microbial community present.

Environmental Persistence and Transport Mechanisms of Phosphonate Moieties

Organophosphonates are characterized by a stable carbon-phosphorus (C-P) bond, which is notably resistant to chemical hydrolysis, thermal decomposition, and photolysis. msu.ru This inherent stability can lead to their persistence in the environment. While some organophosphate pesticides are known to degrade relatively quickly under ideal laboratory conditions, their half-life can increase significantly in natural environments with lower pH and temperature, suggesting a potential for long-term persistence. geoscienceworld.org

The transport of phosphonates in the environment is influenced by several factors. Phosphorus, in general, can be transported from land to water through runoff and soil erosion. wisc.eduumn.edu While much of the phosphorus lost from agricultural land is in particulate form, bound to soil, soluble forms can also be transported via runoff and leaching. wisc.eduumn.edu Leaching of phosphorus to groundwater is more likely to occur in soils with high water tables, high existing phosphorus content, or high permeability, such as sandy soils. wisc.edu

Microbial activity plays a crucial role in the degradation of organophosphorus compounds. msu.ruoup.com Certain bacteria have the capability to cleave the C-P bond, utilizing the phosphonates as a phosphorus source. msu.ru However, the degradation rates can be highly variable and depend on the specific compound and environmental conditions. geoscienceworld.org Some phosphonates are considered to be poorly biodegradable. nih.gov

Ecotoxicological Implications of Transformation Products

The primary concern regarding the environmental fate of many nonylphenol-containing compounds is the formation of toxic transformation products, most notably nonylphenol (NP).

Nonylphenol is a known environmental contaminant that primarily originates from the degradation of nonylphenol ethoxylates (NPEs). wikipedia.orgnih.govresearchgate.net NPEs are non-ionic surfactants widely used in a variety of industrial and consumer products, including detergents, emulsifiers, and in the formulation of pesticides. wikipedia.orgresearchgate.net

The formation of nonylphenol occurs through the biodegradation of NPEs in the environment, particularly in wastewater treatment plants and river sediments. wikipedia.orgnih.gov During this process, the ethoxylate chain of the NPE molecule is shortened by microbial action, leading to the formation of short-chain NPEs and ultimately nonylphenol. nih.gov While the initial NPEs may be less toxic, their degradation product, nonylphenol, is more persistent and exhibits greater toxicity. nih.gov

Nonylphenol itself is a complex mixture of isomers, with the nonyl group attached to the phenol (B47542) ring at different positions, most commonly the para-position (4-nonylphenol). wikipedia.orgnih.gov The structure of the nonyl group can also vary, being either linear or branched. wikipedia.orgnih.gov

The primary degradation metabolite of concern, nonylphenol, is extremely toxic to a wide range of aquatic organisms. rupahealth.com Its presence in aquatic environments has been linked to numerous adverse effects. Due to its lipophilic nature, nonylphenol tends to accumulate in the fatty tissues of organisms, a process known as bioaccumulation. nih.govrupahealth.com This can lead to higher concentrations in organisms at higher trophic levels.

Studies have demonstrated that nonylphenol can cause feminization in aquatic organisms, reduce male fertility, and decrease the survival rate of juvenile fish at concentrations as low as 8.2 µg/L. rupahealth.com The toxicity of nonylphenol to various aquatic species is well-documented.

Table 1: Ecotoxicological Effects of Nonylphenol on Aquatic Organisms

Organism Effect Concentration
Rainbow Trout (Oncorhynchus mykiss) Growth Reduction 10.3 µg/L (91-day LOEC)
Fathead Minnow (Pimephales promelas) Reduced Survival 14 µg/L (33-day LOEC)
Green Algae (Selenastrum capricornutum) Growth Reduction 190.0 µg/L (96-hour exposure)
Daphnia magna Embryotoxicity -
Pacific Oyster (Crassostrea gigas) Developmental abnormalities, reduced larval survival Environmental concentrations

LOEC: Lowest Observed Effect Concentration. Data sourced from multiple studies.

The presence of nonylphenol in river water and sediments poses a significant threat to the health of aquatic ecosystems. nih.gov It has been detected in various environmental compartments, including surface water, groundwater, soil, and sediment. nih.gov

Nonylphenol is a well-established endocrine-disrupting chemical (EDC). wikipedia.orgrupahealth.com EDCs are substances that can interfere with the endocrine (hormone) system of organisms, leading to adverse developmental, reproductive, neurological, and immune effects.

The primary mechanism of nonylphenol's endocrine-disrupting activity is its ability to mimic estrogen, a female sex hormone. nih.gov By binding to estrogen receptors in the body, nonylphenol can trigger estrogenic responses, disrupting the natural hormonal balance. nih.gov This xenoestrogenic activity is responsible for many of the observed reproductive and developmental effects in wildlife.

In addition to its estrogenic effects, nonylphenol has also been shown to activate the constitutive androstane (B1237026) receptor (CAR), a nuclear receptor involved in the detoxification of foreign substances. nih.gov This interaction can lead to changes in the expression of various enzymes, including those in the P450 family, which are crucial for metabolizing drugs and other chemicals. nih.gov

Table 2: Endocrine Disrupting Effects of Nonylphenol

Effect Mechanism Organism(s)
Estrogenic Activity Mimics the natural hormone 17β-estradiol by binding to estrogen receptors. Fish, various aquatic organisms, mammals.
Activation of Constitutive Androstane Receptor (CAR) Activates CAR, leading to induction of detoxification enzymes (e.g., Cyp2b). Mice, potential for human effects.
Reduced Fecundity Associated with increased P450 expression. Daphnids.
Increased Mammary Cancer Incidence Observed in mice exposed to nonylphenol. Mice.

Data compiled from various toxicological studies.

The endocrine-disrupting properties of nonylphenol are a major driver of the regulations and restrictions placed on its use and the use of its precursor compounds in many parts of the world. rupahealth.com

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Identification of Phosphonates

Chromatography is a cornerstone of analytical chemistry, providing powerful means to separate complex mixtures into their individual components. For phosphonates, a range of chromatographic techniques are utilized, each with specific advantages depending on the properties of the analyte and the sample matrix.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds like many phosphonates. nih.gov One-dimensional HPLC methods typically separate compounds based on either the ethoxy or alkyl moiety distribution. nih.gov However, for complex mixtures like alkylphenol polyethoxylates, achieving complete separation of both variable ethoxymer chain lengths and alkyl end groups in a single run is challenging with one-dimensional HPLC. nih.gov

A notable HPLC method for phosphonate (B1237965) determination involves complexation with Fe(III) and separation on a reversed-phase polymer column. nih.gov The eluent, a bicarbonate solution at pH 8.3 with tetrabutylammonium (B224687) bromide as a counter-ion and acetonitrile, allows for the detection of the complexes at 260 nm. nih.gov This method has proven effective for separating phosphonates such as HEDP, ATMP, EDTMP, and DTPMP within 20 minutes, with detection limits in the range of 5x10⁻⁸ M to 5x10⁻⁷ M. nih.gov For enhanced separation of complex mixtures, comprehensive two-dimensional liquid chromatography (LC×LC) can be employed, often coupling hydrophilic interaction chromatography (HILIC) with reversed-phase liquid chromatography (RPLC). nih.gov

Ion Chromatography and Capillary Electrophoresis for Polar Phosphonates

Ion chromatography (IC) is particularly well-suited for the analysis of highly polar and ionic compounds like phosphonates. tandfonline.comtandfonline.com This technique separates ions and polar molecules based on their affinity to an ion exchanger. IC methods have been developed for the separation and detection of various phosphonates, including those that lack a significant chromophore, by using techniques like indirect photometric detection. tandfonline.comtandfonline.com The use of eluents such as lithium trimesate allows for the separation of multiple phosphonate species. tandfonline.com Modern IC systems, featuring on-line electrolytic hydroxide (B78521) generators and self-regenerating suppressors, enable the use of elution gradients, which improves sensitivity and reduces analysis time. nih.gov

Capillary electrophoresis (CE) offers another powerful approach for separating polar and charged molecules. Non-aqueous capillary electrophoresis (NACE) has been successfully applied to the simultaneous analysis of different anionic surfactants, demonstrating its potential for resolving complex mixtures. nih.govnih.gov By employing organic solvents in the background electrolyte, NACE can generate significant differences in the mobilities of various functionalities, leading to effective separation. nih.gov This technique has been used to discriminate between oligomer components of non-ionic, long-chain nonylphenol ethoxylates and their degradation products. nih.gov

Gas Chromatography (GC) Coupled with Advanced Detection (with derivatization where applicable)

Gas chromatography (GC) is a high-resolution separation technique, but it is generally suitable only for volatile and thermally stable compounds. cromlab-instruments.es Many phosphonates, being polar and non-volatile, require a derivatization step to convert them into more volatile forms suitable for GC analysis. mdpi.comnih.gov This process involves chemically modifying the analyte to increase its volatility. Common derivatization reactions for organophosphorus compounds include silylation and alkylation. nih.gov For instance, N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) with 1% TBDMSCl can be used to form volatile TBDMS derivatives of phosphonic acids. nih.gov

Once derivatized, the compounds can be separated by GC and detected by various sensitive detectors, including mass spectrometers (MS). cromlab-instruments.esmdpi.com GC-MS is a powerful tool for both qualitative and quantitative analysis, providing structural information for compound identification. researchgate.net The US EPA Method 8141B, for example, outlines the determination of organophosphorus compounds using GC with detectors like a nitrogen-phosphorus detector (NPD), a flame photometric detector (FPD), or a mass spectrometer. cromlab-instruments.es

Mass Spectrometry (MS) for Structural Confirmation and Trace Analysis

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of chemical compounds. When coupled with chromatographic separation techniques, it provides a high degree of specificity and sensitivity.

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) for Environmental Matrices

Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the preferred methods for analyzing phosphonates in complex environmental matrices. nih.govresearchgate.netdntb.gov.ua These techniques combine the separation power of LC with the sensitive and selective detection of MS. For many phosphonates, derivatization is a prerequisite for achieving high sensitivity in LC-MS/MS analysis. nih.govresearchgate.netdntb.gov.ua For example, methylation with trimethylsilyldiazomethane (B103560) (TMSCHN₂) can increase the sensitivity by two to three orders of magnitude. nih.govresearchgate.netdntb.gov.ua

LC-MS/MS methods have been developed to quantify various phosphonates at ng/L levels in water samples. nih.govresearchgate.netdntb.gov.ua These methods often involve a sample pre-concentration step, such as solid-phase extraction (SPE), to achieve the desired sensitivity. nih.govresearchgate.netdntb.gov.ua The analysis of tris(nonylphenyl)phosphite (TNPP), a source of endocrine-disrupting 4-nonylphenols, in food packaging materials is another application of LC-MS/MS. nih.gov This involves extraction followed by detection using atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI). nih.gov

High-Resolution Mass Spectrometry (HRMS) Techniques (e.g., Orbitrap) for Compound Identification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for the unambiguous identification of unknown compounds and for differentiating between molecules with the same nominal mass. nih.govresearchgate.netresearchgate.net Orbitrap-based HRMS is a powerful tool for investigating the fragmentation pathways of organophosphorus compounds, which aids in their structural elucidation. nih.govresearchgate.net

By analyzing the fragmentation patterns under high-energy collision dissociation (HCD), characteristic fragment ions can be identified. nih.govresearchgate.net For instance, alkyl and halogenated organophosphorus flame retardants often undergo McLafferty rearrangements, while aromatic ones may cleave at the C-O or P-O bonds. nih.govresearchgate.net HRMS, particularly when coupled with LC, is instrumental in screening for and identifying a wide range of phosphorus-containing compounds in various samples, including environmental extracts and biological fluids. researchgate.net This "flagging" approach uses the accurate mass of product ions indicative of phosphate (B84403) and phosphonate groups to selectively identify phosphorus-containing compounds. researchgate.net

Interactive Data Table: Analytical Methods for Phosphonate Detection

Analytical TechniqueCompound TypeDerivatizationKey FeaturesDetection LimitReference
HPLC-UVPhosphonatesComplexation with Fe(III)Separation on reversed-phase polymer column.5x10⁻⁸ - 5x10⁻⁷ M nih.gov
Ion ChromatographyPolar PhosphonatesNot always requiredIndirect photometric detection for compounds lacking a chromophore.ppb levels tandfonline.comtandfonline.comnih.gov
Capillary ElectrophoresisPolar/Charged PhosphonatesNot requiredHigh resolution for complex mixtures of polar analytes.Not specified nih.govnih.gov
GC-MSVolatile/Derivatized PhosphonatesRequired (e.g., silylation, alkylation)High resolution separation, structural information.< 5 pg mdpi.comnih.govnih.gov
LC-MS/MSVarious PhosphonatesOften required for high sensitivity (e.g., methylation)High sensitivity and selectivity for complex matrices.5.0 - 200 ng/L (with SPE) nih.govresearchgate.netdntb.gov.ua
LC-HRMS (Orbitrap)Unknown/Trace PhosphonatesNot always requiredAccurate mass measurement for unambiguous identification.1 ng/mL nih.govresearchgate.netresearchgate.net

Sample Preparation and Matrix Effects Mitigation Strategies

The analysis of Sodium (4-nonylphenyl) phosphonate in environmental samples is often complicated by the presence of interfering substances in the sample matrix. Effective sample preparation is therefore a critical step to isolate the analyte and minimize these interferences.

Given its relation to nonylphenols, extraction methods developed for these phenolic compounds are highly relevant. The choice of extraction technique depends heavily on the sample matrix (e.g., water, soil, sediment, sludge).

Solid-Phase Extraction (SPE): This is a widely used technique for extracting phenolic compounds from liquid samples like water. researchgate.net SPE cartridges packed with sorbents such as C18 or polymeric materials like Oasis HLB (a copolymer of N-vinylpyrrolidone and divinylbenzene) are common. researchgate.netresearchgate.net The process involves conditioning the cartridge, loading the sample, washing away interferences, and finally eluting the analyte with a small volume of an organic solvent. sigmaaldrich.com Copolymer sorbents have shown advantages over traditional silica-based C18 cartridges, including higher loading capacity and better reproducibility, as they are not adversely affected by drying. Studies have reported satisfactory recoveries for nonylphenol metabolites from spiked sediments using both C18 and Oasis HLB cartridges, although recoveries can be reduced when an additional clean-up step is introduced. researchgate.net

Liquid-Liquid Extraction (LLE): A traditional method for water samples, often cited in standard methods like those from the U.S. Environmental Protection Agency (EPA). researchgate.net It involves partitioning the analyte from the aqueous phase into an immiscible organic solvent. However, LLE can be time-consuming and requires large volumes of hazardous organic solvents. researchgate.net

Soxhlet Extraction: This is a classic and robust technique for extracting analytes from solid samples like soil and sediment. researchgate.net While effective, it is a slow process that consumes significant amounts of solvent. researchgate.net

Pressurized Fluid Extraction (PFE): Also known as Accelerated Solvent Extraction (ASE), PFE uses elevated temperatures and pressures to extract compounds from solid samples. This method has been successfully applied to extract nonylphenol and its ethoxylates from sewage sludge, proving to be faster and more efficient than traditional Soxhlet extraction. dphen1.com

Table 2: Example Recovery Percentages for Nonylphenol Ethoxylate (NPEO) Metabolites from Spiked Sediments Using Different SPE Cartridges

CompoundRecovery with C18 SPE (%)Recovery with Oasis HLB SPE (%)Reference
NP1EC70 ± 565 ± 4 researchgate.net
NP2EC72 ± 669 ± 5 researchgate.net
NPEC (short-chain)61 ± 864 ± 7 researchgate.net
NP1EO89 ± 785 ± 6 researchgate.net
NP2EO102 ± 896 ± 7 researchgate.net

Data represents mean ± standard deviation. NP1EC and NP2EC are nonylphenol ethoxycarboxylates; NPEC are short-chain nonylphenoxy carboxylates; NP1EO and NP2EO are nonylphenol ethoxylates.

Matrix effects are a significant challenge in quantitative analysis using mass spectrometry, particularly with electrospray ionization (ESI). nih.govresearchgate.net These effects arise from co-eluting components in the sample matrix that can suppress or enhance the ionization of the target analyte, leading to inaccurate results. lcms.czresearchgate.net High concentrations of inorganic salts in environmental samples are a common cause of these interferences, especially in the analysis of polar compounds like phosphonates. cabidigitallibrary.org

Strategies to mitigate matrix effects include:

Efficient Sample Clean-up: The most direct approach is to remove interfering components before analysis. For phosphonates affected by high cation concentrations (e.g., Ca²⁺, Mg²⁺), cation exchange resins can be used to remove these ions, which might otherwise interfere with chromatography or cause blockages in the ESI source. cabidigitallibrary.org

Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components to a level where their effect on analyte ionization is negligible. lcms.czresearchgate.net This approach is viable if the analytical method is sensitive enough to detect the diluted analyte. researchgate.net

Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to compensate for the matrix effect, as both the standards and the samples will be affected similarly. ich.org

Use of Internal Standards: The use of an appropriate internal standard (IS), particularly a stable isotope-labeled version of the analyte, is a highly effective way to correct for matrix effects. researchgate.netich.org The IS is added to the sample before extraction and experiences the same matrix effects as the analyte, allowing for accurate quantification through the relative response. ich.org

Optimization of LC-MS Conditions: Adjusting the mobile phase composition can influence the extent of matrix effects. For example, the addition of mobile-phase additives like ammonium (B1175870) formate (B1220265) has been shown to improve ionization and reduce signal suppression for certain endocrine-disrupting chemicals. nih.gov

Table 3: Influence of Mobile-Phase Additives on Absolute Matrix Effect (ME%) for Endocrine Disrupting Chemicals in Surface Water

Mobile-Phase AdditiveAverage ME% (ESI+)Average ME% (ESI-)Reference
0.1% Formic Acid64.4- nih.gov
0.1% Acetic Acid58.7- nih.gov
1 mM Ammonium Formate84.1- nih.gov
No Additive-78.2 nih.gov

ME% is calculated as (response in spiked extract / response in neat solution) x 100. A value <100% indicates ion suppression, while >100% indicates ion enhancement.

Quality Assurance and Quality Control in Environmental Monitoring and Method Development

Robust Quality Assurance (QA) and Quality Control (QC) procedures are fundamental to generating reliable and defensible data in the environmental monitoring of this compound. These procedures are integral to the entire analytical process, from sample collection to final data reporting, and are guided by international standards such as those from the International Council for Harmonisation (ICH) and national bodies like the U.S. EPA. propharmagroup.comloesungsfabrik.deeuropa.eu

Method validation is the cornerstone of QA/QC, providing documented evidence that an analytical procedure is suitable for its intended purpose. propharmagroup.comeuropa.eu Key performance characteristics evaluated during method validation include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. propharmagroup.comresearchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on samples spiked with a known amount of the analyte. propharmagroup.comloesungsfabrik.de

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels (repeatability, intermediate precision). propharmagroup.comloesungsfabrik.de

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. propharmagroup.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. propharmagroup.com

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. propharmagroup.com

Range: The interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. propharmagroup.comresearchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. propharmagroup.com

Routine QC checks involve the regular analysis of blanks (to check for contamination), calibration standards, and quality control samples (QCS) or certified reference materials to monitor the performance of the method over time. All validation studies and routine analyses should be thoroughly documented in protocols and reports to ensure data transparency and traceability. researchgate.net

Table 4: Typical Validation Characteristics for Quantitative Analytical Procedures (ICH Q2(R1) Guideline)

CharacteristicAssay (Content/Potency)Impurity Testing (Quantitative)Reference
AccuracyRequiredRequired propharmagroup.com
Precision (Repeatability & Intermediate)RequiredRequired propharmagroup.com
SpecificityRequiredRequired propharmagroup.com
Limit of Detection (LOD)Not normally requiredNot normally required (see LOQ) propharmagroup.com
Limit of Quantitation (LOQ)Not normally requiredRequired propharmagroup.com
LinearityRequiredRequired propharmagroup.com
RangeRequiredRequired propharmagroup.com

Applications in Advanced Materials Science and Environmental Remediation

Integration in Phosphonate-Based Hybrid Materials

The ability of the phosphonate (B1237965) group to form robust bonds with metal ions is central to its use in constructing hybrid organic-inorganic materials. In these structures, the (4-nonylphenyl) phosphonate anion can act as an organic linker, connecting metal centers to form extended networks with specific, designed properties.

Metal-Organic Frameworks (MOFs) and Coordination Polymers as Ligands

Phosphonate-based metal-organic frameworks (MOFs) are a class of materials recognized for their high thermal and chemical stability. nih.gov The phosphonate group serves as a powerful linker to connect metal ions, creating porous structures with potential applications in catalysis and as electrodes. nih.gov While research has explored various phosphonate ligands, the incorporation of functional groups like the nonylphenyl tail allows for the tuning of the resulting MOF's properties, such as its hydrophobicity and interaction with organic molecules. These materials are noted for their rich structural chemistry, and the introduction of specific organic moieties on the phosphonate ligand is a key strategy in designing MOFs for targeted applications. nih.gov

Porous Titanium(IV) Phosphonates for Catalysis and Pollutant Adsorption

Titanium(IV) phosphonate materials are known for their layered or porous structures, which provide high surface areas essential for catalysis and adsorption. The (4-nonylphenyl) phosphonate ligand can be integrated into these structures, where the phosphonate group coordinates with the titanium(IV) centers. The nonylphenyl group, being hydrophobic, can modify the surface properties of the material, making it more effective for the adsorption of nonpolar pollutants from aqueous environments. The versatility of these materials allows for the creation of tailored adsorbents and catalysts for specific environmental remediation challenges.

Functionalization of Nanomaterials with Phosphonates

The strong affinity of phosphonate groups for metal oxide surfaces makes them excellent agents for modifying the surface of various nanomaterials. This functionalization is crucial for improving their stability, dispersibility, and for introducing new functionalities for specific applications.

Phosphonate-Coated Magnetic Nanoparticles for Analytical and Remediation Purposes

Phosphonates are a preferred anchoring group for the coating of magnetite (iron oxide) nanoparticles, ensuring their stability in suspensions. mdpi.com This stability is critical for applications in environmental remediation and analytical sciences. mdpi.commdpi.com The (4-nonylphenyl) phosphonate, with its lipophilic nonyl tail, can be used to coat magnetic nanoparticles, enhancing their affinity for organic pollutants. These functionalized nanoparticles can then be dispersed in contaminated water to adsorb pollutants and subsequently be removed from the water using a magnetic field. This approach offers a highly efficient method for concentrating and removing contaminants. Phosphonate derivatives have been demonstrated to be excellent capping agents for functionalized Fe3O4 nanoparticles, tuning their colloidal properties and chemical stability. ufc.brresearchgate.netufc.br

Table 1: Applications of Phosphonate-Functionalized Nanomaterials

Application Area Nanomaterial Type Phosphonate Function Targeted Pollutants/Analytes
Environmental Remediation Magnetic Iron Oxide (Fe3O4) Surface stabilization, enhanced organic pollutant adsorption Chlorinated organic compounds, heavy metals, dyes mdpi.com

Role in Water Treatment Technologies and Industrial Processes

Phosphonates are widely employed in industrial water systems to prevent issues caused by mineral scale and corrosion. tzgroupusa.comtzgroupusa.com Their effectiveness at low concentrations makes them a cost-effective solution for maintaining the efficiency and longevity of industrial equipment. tzgroupusa.combrenntag.com

Scale and Corrosion Inhibition Mechanisms

Sodium (4-nonylphenyl) phosphonate functions as a scale and corrosion inhibitor through several mechanisms. tzgroupusa.comtzgroupusa.com As a scale inhibitor, it operates via the "threshold effect," where substoichiometric amounts of the phosphonate can prevent the precipitation and growth of mineral scales like calcium carbonate and calcium sulfate (B86663). brenntag.comnih.gov It adsorbs onto the active growth sites of the forming crystals, distorting their structure and preventing further growth. cibtech.org This action keeps the scale-forming minerals dissolved in the water, even at concentrations above their saturation point. brenntag.com

As a corrosion inhibitor, the phosphonate forms a protective film on metal surfaces. nih.govnbinno.com This film acts as a barrier, isolating the metal from corrosive elements in the water. nih.govnbinno.com The phosphonate group strongly adsorbs onto the metal surface, while the nonylphenyl tail can create a hydrophobic layer, further repelling water and corrosive agents. This dual-action capability makes it a valuable component in comprehensive water treatment formulations. nbinno.com

Table 2: Inhibition Mechanisms of (4-nonylphenyl) phosphonate

Inhibition Type Mechanism Effect
Scale Inhibition Adsorption onto crystal growth sites, crystal distortion. cibtech.org Prevents precipitation of mineral scales (e.g., CaCO3, CaSO4). nih.gov

Metal Ion Sequestration and Complexation Chemistry

The efficacy of phosphonate compounds in sequestering metal ions is rooted in the strong binding affinity of the phosphonate group (PO₃²⁻) for a wide range of metal cations. This interaction is a cornerstone of their application in various chemical and environmental processes. Metal phosphonates are a class of inorganic-organic hybrid polymers formed through the coordination of phosphonate ligands with metal ions, resulting in extended structures with varying dimensionalities. mdpi.com The oxygen atoms of the phosphonate group are hard Lewis bases, showing a high affinity for hard or borderline Lewis acid metal centers. mdpi.com

The complexation chemistry involves the formation of stable coordination complexes with metal ions. This can lead to the formation of insoluble metal-phosphonate precipitates or stable, soluble complexes, depending on the reaction conditions, the metal ion , and the stoichiometry of the reactants. The nonylphenyl group, being a bulky and hydrophobic alkylphenolic substituent, influences the spatial arrangement and solubility of these complexes in aqueous and non-aqueous media. This hydrophobic tail can be advantageous in creating specific architectures, such as layered metal phosphonate structures or metal-organic frameworks (MOFs), which have demonstrated potential in catalysis, ion exchange, and intercalation chemistry. mdpi.com

Research into phosphonate-based metal-organic frameworks has highlighted their potential for creating materials with enhanced properties for specific applications, although challenges remain in synthesizing open and porous frameworks due to the strong tendency of phosphonates to form dense, layered structures. mdpi.comhilarispublisher.com

Adsorption-Based Removal and Recovery from Wastewater

The presence of organophosphonates in industrial wastewater is a significant concern, necessitating effective removal and recovery technologies. Adsorption has emerged as a promising technique due to its efficiency and operational simplicity compared to methods like chemical precipitation or biological degradation, which can be inefficient for recalcitrant phosphonate compounds. semanticscholar.org

The removal of compounds like (4-nonylphenyl) phosphonate from water involves their adsorption onto the surface of various materials. The mechanism is often a combination of electrostatic interactions and surface complexation. For instance, adsorbents with positively charged surfaces at a given pH can effectively bind the negatively charged phosphonate anions. The hydrophobic nonylphenyl tail can also contribute to the adsorption process through van der Waals interactions with the adsorbent surface, especially for carbon-based or polymer-based materials.

Studies on various phosphonates, such as HEDP, NTMP, and EDTMP, have shown that materials like granular ferric hydroxide (B78521) (GFH) and tailored ZnFeZr-oxyhydroxides are effective adsorbents. researchgate.netresearchgate.net The adsorption capacity is highly dependent on pH, with efficiency generally decreasing as pH increases due to the changing surface charge of the adsorbent and the deprotonation state of the phosphonate. researchgate.netresearchgate.net For example, the maximum loading capacity for nitrilotrimethylphosphonic acid (NTMP) on a ZnFeZr-oxyhydroxide adsorbent was found to be approximately 20 mg P/g. researchgate.net The presence of certain metal ions, like Ca²⁺, can sometimes enhance the removal of phosphonates by forming ternary complexes or precipitates. semanticscholar.orgresearchgate.net

Recovery of the adsorbed phosphonate is often achievable by regenerating the adsorbent, typically using a strong alkaline solution like sodium hydroxide, which desorbs the phosphonate and allows for the reuse of the adsorbent material. semanticscholar.orgresearchgate.net

AdsorbentTarget PhosphonateMax. Adsorption CapacityOptimal pHReference
ZnFeZr-oxyhydroxideNTMP~20 mg P/g< 7 researchgate.netfraunhofer.de
Granular Ferric Hydroxide (GFH)NTMP~12 mg P/g< 7 researchgate.net
Fe/Eu@PACHEDP27.45 mg P/g8.0 researchgate.net

Potential in Environmental Remediation Strategies

The properties of the phosphonate group make it a versatile tool for environmental remediation, particularly for addressing heavy metal contamination.

Phosphate (B84403) and phosphonate-based treatments are considered effective in-situ methods for reducing the mobility and bioavailability of heavy metals in contaminated soils and sediments. researchgate.net The primary mechanism is the formation of highly insoluble metal-phosphate or metal-phosphonate minerals that are stable across a wide range of environmental conditions. researchgate.net This process effectively locks the heavy metals into a solid, less harmful form, preventing their transport into groundwater or uptake by plants. nih.gov

The application of phosphate sources has been shown to be effective for stabilizing a variety of heavy metals, including lead (Pb), cadmium (Cd), copper (Cu), and zinc (Zn). researchgate.net The interaction can occur through several mechanisms, including the dissolution of the phosphate/phosphonate source followed by precipitation of a new metal-phosphate phase, or through surface adsorption and complexation onto the amendment particles. researchgate.net The nonylphenyl group in a compound like this compound would increase its organophilic character, potentially influencing its interaction with the organic matter fraction of soil and the specific metal species present.

The development of specialized adsorbents is crucial for targeting specific pollutants. The chemical structure of this compound suggests that adsorbents designed for its removal would need to account for both its ionic phosphonate head and its large, non-polar nonylphenyl tail.

Innovative adsorbent materials like biochar, metal-organic frameworks (MOFs), and various composites are being explored for their high surface area and tunable surface chemistry. mdpi.com For a molecule with both hydrophilic and hydrophobic characteristics, a dual-function adsorbent could be highly effective. For example, a composite material combining a metal oxide (for binding the phosphonate group) with activated carbon (for adsorbing the nonylphenyl group) could exhibit enhanced removal efficiency. Research has shown that magnesium silicate (B1173343) can be an effective adsorbent for 4-nonylphenol (B119669), the precursor to the phosphonate, with a maximum adsorption capacity of 30.84 mg/g. nih.gov This suggests that silicate-based or other materials with hydrophobic pockets could be effective for the nonylphenyl moiety.

The development of magnetic adsorbents offers a practical advantage for separation and recovery from wastewater. For instance, magnetic microparticles functionalized with ZnFeZr-oxyhydroxide have been used for the reversible sorption of phosphonates, allowing for easy magnetic harvesting of the loaded particles from the water for regeneration and reuse. researchgate.netresearchgate.net

Phosphonate-Based Electrolytes in Energy Storage Systems (e.g., Sodium-Ion Batteries)

The search for safer and more stable electrolytes for next-generation batteries, such as sodium-ion batteries (SIBs), has led to significant interest in organophosphorus compounds. researchgate.net Phosphonates are particularly attractive due to their inherent flame-retardant properties and good electrochemical stability. rsc.orgmdpi.com

Gel polymer electrolytes (GPEs) and solid polymer electrolytes (SPEs) containing phosphonate moieties are being developed to replace flammable liquid electrolytes, thereby mitigating safety risks like leakage, fire, and explosions in battery systems. rsc.orgrsc.org These electrolytes combine the ionic conductivity of a liquid with the mechanical integrity of a solid.

Research on novel phosphonate-based GPEs for sodium-ion batteries has demonstrated promising results. For example, a cross-linked gel polymer electrolyte containing phosphonate groups achieved a high ionic conductivity of 6.29 × 10⁻³ S cm⁻¹ and remained electrochemically stable up to 4.9 V (vs. Na⁺/Na). rsc.orgrsc.org A sodium-ion cell using such an electrolyte demonstrated excellent long-term cycling stability, retaining over 80% of its capacity after 4,500 cycles at a high rate. rsc.orgrsc.org The phosphorus center is key to the non-flammable nature of these materials. mdpi.com The incorporation of a (4-nonylphenyl) group into the polymer structure would likely influence properties such as mechanical flexibility, thermal stability, and interfacial contact with the electrodes.

Electrolyte TypeSystemKey Performance MetricReference
Phosphonate-based Gel Polymer ElectrolyteSodium-Ion BatteryIonic Conductivity: 6.29 × 10⁻³ S cm⁻¹ rsc.orgrsc.org
Phosphonate-based Gel Polymer ElectrolyteSodium-Ion BatteryCapacity Retention: 81.8% after 4500 cycles rsc.org
Solid Polyphosphoester ElectrolyteLithium-Ion BatteryCoulombic Efficiency: >98% over 100 cycles mdpi.com

Environmental Occurrence and Distribution in Various Compartments

Occurrence in Aquatic Environments (Surface Water, Groundwater, Wastewater Effluents)

The presence of 4-nonylphenol (B119669) in aquatic systems is well-documented, with concentrations varying based on proximity to industrial and municipal discharges.

In surface waters, concentrations of 4-NP in Canadian freshwater have been reported to range from <0.01 to 1.7 µg/L. ccme.ca A study of German rivers found 4-NP isomer concentrations ranging from 28 ng/L in the Elbe River to 1220 ng/L in the Oder River. nih.gov In Spain, coastal water samples showed 4-NP concentrations ranging from <0.15 to 4.1 µg/L. researchgate.net

Data on groundwater contamination is also emerging. A study in Wuhan, China, detected 4-NP in all 44 water samples tested, with drinking water sources in urban and rural areas showing mean concentrations of 92.3 ng/L and 11.0 ng/L, respectively. nih.govresearchgate.netresearchgate.netnih.gov However, tap water in rural areas showed higher concentrations than in urban areas. nih.govresearchgate.netresearchgate.netnih.gov A 2016 survey by China's Ministry of Water Resources revealed that approximately 80% of groundwater in the country's major river basins is unsafe for human contact due to pollution from industrial and agricultural emissions. scmp.com

Table 1: Concentration of 4-Nonylphenol in Various Aquatic Environments
Environmental CompartmentLocationConcentration RangeReference
Wastewater Effluent (Municipal)CanadaMedian of 248 nmol/L publications.gc.ca
Wastewater Effluent (Textile Industry)Pearl River Delta, China56.1 µg/L nih.gov
Surface Water (Freshwater)Canada&lt;0.01 - 1.7 µg/L ccme.ca
Surface Water (River)Germany (River Oder)up to 1220 ng/L nih.gov
Surface Water (Coastal)Spain&lt;0.15 - 4.1 µg/L researchgate.net
Groundwater (Drinking Water Source)Wuhan, China (Urban)Mean of 92.3 ng/L nih.govresearchgate.netresearchgate.netnih.gov

Detection in Atmospheric Deposition (Rain, Snow)

Atmospheric transport and deposition are recognized pathways for the distribution of 4-nonylphenol. Once airborne, 4-NP can partition to dust, rain, or snow. A study conducted in Germany and Belgium detected 4-NP in both rain and snow. The mean concentration in rainwater was 0.253 µg/dm³, with higher concentrations in winter rain (0.346 µg/dm³) compared to summer rain (0.099 µg/dm³). In snow samples, the mean concentration of 4-NP was 0.242 µg/dm³, with higher levels found in urban sites.

Table 2: Concentration of 4-Nonylphenol in Atmospheric Deposition
MatrixLocationMean ConcentrationNotesReference
RainGermany/Belgium0.253 µg/dm³-
Rain (Summer)Germany/Belgium0.099 µg/dm³-
Rain (Winter)Germany/Belgium0.346 µg/dm³-
SnowGermany/Belgium0.242 µg/dm³Higher in urban areas

Accumulation in Soil and Sediment Matrices

Due to its chemical properties, 4-nonylphenol tends to accumulate in soil and sediment. The application of sewage sludge to agricultural fields is a primary source of soil contamination. gov.bc.ca Studies have shown that while 4-NP can degrade in soil, a recalcitrant fraction may persist. nih.gov

Sediments in aquatic environments act as a sink for 4-NP. In a survey of 30 US rivers, 4-nonylphenol was detected in 72% of sediment samples, with concentrations ranging from <2.9 to 2960 µg/kg. nih.gov In Canada, freshwater bed sediment concentrations of NP have been reported to be as high as 110 mg/kg on a dry weight basis. ccme.ca Along the Spanish coast, 77% of sediment samples analyzed contained 4-NP, with values ranging from <8 to 1,050 µg/kg. researchgate.net The Tinto River estuary in Spain, impacted by mining and industrial effluents, shows significant pollution, with surface sediments being among the most polluted in the world. mdpi.comresearchgate.net

Table 3: Concentration of 4-Nonylphenol in Soil and Sediment
MatrixLocationConcentration RangeReference
Agricultural SoilGeneralContamination from sewage sludge application gov.bc.ca
River SedimentUSA (30 rivers)&lt;2.9 - 2960 µg/kg nih.gov
Freshwater SedimentCanadaup to 110 mg/kg (dry weight) ccme.ca
Coastal SedimentSpain&lt;8 - 1,050 µg/kg researchgate.net
Estuary SedimentTinto River, SpainAmong the most polluted in the world mdpi.comresearchgate.net

Bioaccumulation and Biomonitoring in Environmental Systems

4-Nonylphenol has been shown to bioaccumulate in a variety of aquatic organisms. The bioconcentration factor (BCF), which measures the accumulation of a chemical in an organism from water, varies among species.

Studies have reported a wide range of BCF values. For fish, laboratory experiments with killifish (Oryzias latipes) showed a BCF of 167. nih.gov A re-evaluation of 4-NP bioaccumulation found a BCF of 1300 in sticklebacks (Gasterosteus aculeatus). nih.gov Wild freshwater fish in Taiwan were found to have BCFs for NP ranging from 74.0 to 2.60 × 10(4) L/kg. nih.gov

Marine invertebrates also exhibit significant bioaccumulation. The BCF for mussels (Mytilus edulis) was determined to be 3400, and for wild marine mussels (Mytilus galloprovincialis), the BCF was 6850 L/Kg (dry weight). nih.govnih.gov

Table 4: Bioaccumulation and Bioconcentration of 4-Nonylphenol
OrganismParameterValueReference
Killifish (Oryzias latipes)Bioconcentration Factor (BCF)167 nih.gov
Stickleback (Gasterosteus aculeatus)Bioconcentration Factor (BCF)1300 nih.gov
Wild Freshwater FishBioconcentration Factor (BCF)74.0 - 2.60 x 10(4) L/kg nih.gov
Mussel (Mytilus edulis)Bioconcentration Factor (BCF)3400 nih.gov
Mussel (Mytilus galloprovincialis)Bioconcentration Factor (BCF)6850 L/Kg (dry weight) nih.gov

Future Research Directions and Emerging Paradigms for 4 Nonylphenyl Phosphonates

Development of Green Synthesis Methodologies for Reduced Environmental Impact

The pursuit of environmentally benign chemical production is a central theme in modern chemistry. For organophosphorus compounds like (4-nonylphenyl) phosphonates, this involves a shift away from traditional synthetic routes that may be atom-inefficient or require harsh catalysts. researchgate.net

Future research is increasingly focused on sustainable chemistry principles, which consider the entire lifecycle of a chemical, from raw material sourcing to final disposal, to create a more environmentally and economically sound product. acs.org This includes exploring alternative, greener synthesis pathways for organophosphates to replace existing chemicals of concern. acs.org Microwave-assisted synthesis, for instance, presents a promising alternative that can simplify reaction conditions and may even obviate the need for catalysts in some organophosphorus preparations. researchgate.net The development of such green synthesis methodologies is paramount for reducing the environmental footprint associated with the production of (4-nonylphenyl) phosphonates. researchgate.netacs.org

Enhanced Biodegradation and Bioremediation Strategies for Persistent Phosphonates

Phosphonates are characterized by a stable carbon-phosphorus (C-P) bond, which makes them resistant to chemical hydrolysis and thermal degradation. msu.ru While this stability is advantageous for many industrial applications, it also contributes to their persistence in the environment.

Bioremediation, which utilizes microorganisms or their enzymes to break down pollutants, offers a cost-effective and environmentally friendly solution for contaminants like organophosphates. mdpi.comnih.gov Research has identified several bacterial genera, including Pseudomonas, Bacillus, and Agrobacterium, capable of degrading various organophosphate compounds. nih.govmbl.or.kr These microorganisms can utilize organophosphates as a source of carbon or phosphorus. researchgate.net

Future strategies in this area are moving towards more advanced techniques:

Enzyme-Based Systems: The use of isolated organophosphate-hydrolyzing enzymes is gaining traction as it avoids the release of genetically modified organisms into the environment. nih.gov Enzymes like organophosphate hydrolase (OPH) and its variants can effectively neutralize pesticide residues. mbl.or.krkoreascience.kr

Genetic Engineering: Advances in genome editing tools such as CRISPR/Cas open up possibilities for engineering microbes with enhanced degradation capabilities. mbl.or.krresearchgate.net

Systems Biology and Multi-Omics: Integrating multi-omics approaches can provide valuable data for understanding and optimizing bioremediation systems. koreascience.krresearchgate.net

Studies on the biodegradation of 4-nonylphenol (B119669) (4-NP), a potential breakdown product of related compounds, have shown that aerobic conditions are crucial for its mineralization in stream sediments. nih.gov This highlights the importance of oxygen availability in the natural attenuation of these contaminants. nih.gov

Advanced Characterization of Phosphonate-Polymer Interactions and Material Stability

Phosphonates are frequently incorporated into polymers to enhance properties like flame retardancy and adhesion. scispace.comwikipedia.org Understanding the interactions between phosphonates and polymer matrices is crucial for designing stable and effective materials.

The strong affinity of the phosphonate (B1237965) group for metal oxide surfaces allows for the creation of stable coatings. rsc.org Research has demonstrated that phosphonate-based copolymers can form stable monolayer films on stainless steel, even under aqueous conditions. rsc.org The thermal stability of polymers can also be significantly improved by the incorporation of phosphonate functionalities. scispace.com For example, phosphonate-functionalized polyethylene (B3416737) exhibits higher thermal stability compared to the pure polymer. scispace.com

Future research in this domain will likely focus on:

Hydrolytic Stability: Investigating the degradation kinetics of polyphosphonates in aqueous solutions at different pH values is essential for predicting their long-term stability and environmental impact. acs.org The structure of the polymer side chains can dramatically influence hydrolytic stability. acs.org

Degradation Products: Detailed analysis of the degradation products of phosphonate-containing polymers is necessary to assess any potential environmental risks. mpg.de

Novel Polymer Architectures: The synthesis of novel phosphonated polymers, including those with well-defined architectures, will continue to be an active area of research, with potential applications in biomedical fields and as advanced materials. mpg.dersc.orgrsc.org

Computational Chemistry and Modeling for Environmental Fate and Interaction Prediction

Computational chemistry and modeling are becoming indispensable tools for predicting the environmental fate and potential toxicity of chemical compounds, including organophosphonates. nih.govnih.govnjit.edu These methods offer a way to assess the behavior of substances without extensive and costly experimental testing. researchgate.net

Quantitative Structure-Property Relationship (QSPR) models can be developed to predict the toxicity of phosphonate derivatives based on their structural and electronic properties. nih.gov Such models can identify key molecular descriptors that correlate with toxicity, providing insights into the mechanism of action. nih.gov For instance, density functional theory (DFT) can be used to analyze properties like frontier molecular orbitals and electrostatic potential to understand how these molecules interact with biological targets. nih.gov

For predicting environmental fate, computational models can simulate processes like adsorption and degradation. nih.gov Models such as the Water Quality Analysis Simulation Program (WASP) can be used to predict the distribution and concentration of related compounds like 4-nonylphenol in river systems. nih.gov These models have shown that processes like adsorption and degradation can significantly reduce the dissolved concentrations of such pollutants in aquatic environments. nih.gov The integration of DFT with molecular dynamics (MD) also shows promise for predicting the behavior of persistent organic pollutants in various environmental compartments. nih.gov

Synergistic Effects of Phosphonates with Other Emerging Contaminants in Environmental Systems

In the environment, chemical contaminants rarely exist in isolation. Therefore, understanding the synergistic or antagonistic effects of mixtures of pollutants is a critical area of future research. researchgate.net The combined effect of multiple chemicals can be greater than the sum of their individual effects. nih.gov

Organophosphates are part of a complex mixture of emerging contaminants that can be found in the environment, including pharmaceuticals, personal care products, and other industrial chemicals. researchgate.netresearchgate.net For example, microplastics can adsorb other pollutants, such as heavy metals and hydrophobic organic compounds, potentially increasing their local concentrations and bioavailability. nih.gov

Future research needs to address the complex interactions between phosphonates and other co-existing contaminants. This includes investigating:

Combined Toxicity: Assessing the toxicity of mixtures of phosphonates and other pollutants to aquatic organisms and other non-target species.

Alteration of Bioavailability and Degradation: Determining how the presence of other contaminants might affect the transport, bioavailability, and degradation rates of phosphonates.

Molecular Mechanisms of Interaction: Elucidating the molecular pathways through which synergistic effects occur, which may involve mechanisms like increased production of reactive oxygen species or activation of specific signaling pathways. nih.gov

By adopting these future research directions, the scientific community can work towards a more comprehensive understanding of the environmental lifecycle of (4-nonylphenyl) phosphonates, paving the way for the development of safer and more sustainable chemical products and practices.

Q & A

Q. What are the key experimental considerations for synthesizing sodium (4-nonylphenyl) phosphonate derivatives in organic reactions?

this compound derivatives can be synthesized via phosphonate carbanion intermediates. To generate these carbanions, use strong bases like sodium hydride or sodium ethoxide in anhydrous solvents (e.g., dimethoxyethane or DMF). Ensure reaction conditions exclude moisture to avoid side reactions. For example, alkylation or aldol condensation reactions require precise stoichiometric control of the base and electrophile to prevent decomposition, as observed in failed attempts with benzaldehyde .

Q. Why does this compound exhibit strong acidity, and how does this influence its reactivity?

The acidity arises from electron-withdrawing oxygen atoms in the phosphonate group, stabilizing the conjugate base. Deprotonation with weak bases like sodium methoxide generates nucleophilic carbanions. This property enables applications in Wittig-like reactions (e.g., Wadsworth-Emmons olefination) to form α,β-unsaturated carbonyl compounds, favoring E-isomers .

Q. How can researchers optimize the stability of this compound in aqueous systems for biological studies?

Stability challenges include microbial degradation and hydrolysis. To mitigate this, use encapsulation techniques (e.g., liposomes) or covalent grafting onto polymers like polyvinyl alcohol (PVA). Experimental validation via UV-Vis spectroscopy or HPLC can monitor degradation kinetics under varying pH and temperature .

Advanced Research Questions

Q. What methodologies are effective for incorporating this compound into metal-organic frameworks (MOFs) for catalytic applications?

Design MOFs by coordinating the phosphonate group with metal nodes (e.g., Zr⁴⁺ or Fe³⁺). Solvothermal synthesis in DMF/water mixtures at 80–120°C promotes open frameworks. Characterize porosity via BET analysis and validate functionality through gas adsorption or catalytic assays (e.g., CO₂ capture) .

Q. How can contradictory data on phosphonate reactivity in cross-coupling reactions be resolved?

Contradictions often arise from competing reaction pathways (e.g., radical vs. ionic mechanisms). Use kinetic isotope effects (KIE) and DFT calculations to identify dominant pathways. For example, phosphonate carbanions may undergo β-hydride elimination under high temperatures, necessitating low-temperature (<0°C) conditions for controlled reactivity .

Q. What biosynthetic pathways in microorganisms produce phosphonate analogs, and how can these inform synthetic biology approaches?

Actinobacteria biosynthesize phosphonates via the phn gene cluster, involving phosphoenolpyruvate (PEP) mutase. Genome mining and heterologous expression in E. coli can elucidate pathways. Compare NMR profiles of natural analogs (e.g., fosfomycin) with synthetic this compound derivatives to identify functional similarities .

Q. How do delivery methods (e.g., trunk injection vs. foliar spray) affect the efficacy of this compound in plant disease studies?

In plant models like durian, trunk injection (40 mL of 16 g a.i.) reduces leaching and microbial degradation compared to bark sprays. Use randomized block designs with disease incidence metrics (e.g., lesion counts) and HPLC to quantify phosphonate uptake in xylem tissues .

Methodological Resources

Q. Synthetic Protocols

  • Phosphonate Carbanion Generation :
    • Base: Sodium hydride (1.2 equiv) in DMF, 0°C, under argon.
    • Electrophile: Add aldehyde/ketone dropwise to avoid polymerization.
    • Workup: Quench with NH₄Cl, extract with ethyl acetate, and purify via silica chromatography .

Q. Analytical Techniques

  • Phosphonate Quantification :
    • Total phosphate assay: Oxidize samples with UV/H₂O₂, then measure orthophosphate via molybdenum blue method at 880 nm .
    • XPS/XRD: Characterize coordination environments in MOFs .

Q. Data Interpretation

  • Contradictory Reactivity : Use Hammett plots to correlate substituent effects with reaction rates in cross-coupling studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.